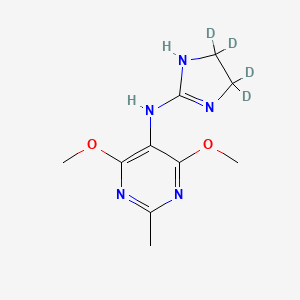
L-Kynurenine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Kynurenine-d4 is a deuterated form of L-Kynurenine, an active metabolite of the essential amino acid tryptophan. This compound is primarily used as an internal standard for the quantification of kynurenine in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound is significant in scientific research due to its role in the kynurenine pathway, which is involved in numerous physiological and pathological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Kynurenine-d4 is synthesized through the deuteration of L-Kynurenine. The process involves the incorporation of deuterium atoms into the L-Kynurenine molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as crystallization or chromatography to achieve the desired level of deuteration and purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Kynurenine-d4 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, such as kynurenic acid and quinolinic acid.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from the reactions of this compound include kynurenic acid, quinolinic acid, and other metabolites involved in the kynurenine pathway .
Wissenschaftliche Forschungsanwendungen
L-Kynurenine-d4 has a wide range of scientific research applications, including:
Wirkmechanismus
L-Kynurenine-d4 exerts its effects through its involvement in the kynurenine pathway. This pathway is responsible for the degradation of tryptophan into several metabolites, including kynurenic acid and quinolinic acid . These metabolites have various biological activities, such as modulating neurotransmitter receptors and influencing immune responses . This compound, as a deuterated form of L-Kynurenine, serves as a stable isotope-labeled internal standard, allowing for accurate quantification and study of these metabolites .
Vergleich Mit ähnlichen Verbindungen
L-Kynurenine-d4 is unique due to its deuterated nature, which provides several advantages in analytical applications. Similar compounds include:
L-Kynurenine: The non-deuterated form, which is also involved in the kynurenine pathway and has similar biological activities.
Kynurenic Acid: A metabolite of L-Kynurenine, known for its neuroprotective properties.
Quinolinic Acid: Another metabolite of L-Kynurenine, associated with neurotoxicity and inflammation.
This compound stands out due to its use as an internal standard, which enhances the accuracy and reliability of analytical measurements in research and clinical settings .
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(2-amino-3,5-dideuteriophenyl)-3,3-dideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,4D,5D2 |
InChI-Schlüssel |
YGPSJZOEDVAXAB-LVQMRTGASA-N |
Isomerische SMILES |
[2H]C1=CC(=C(C(=C1)C(=O)C([2H])([2H])[C@@H](C(=O)O)N)N)[2H] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
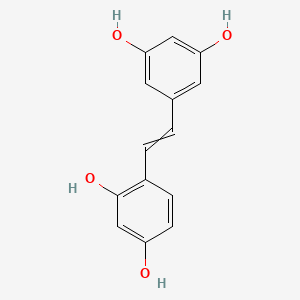
![[D-Leu-4]-OB3](/img/structure/B12427775.png)

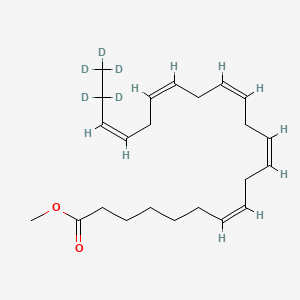
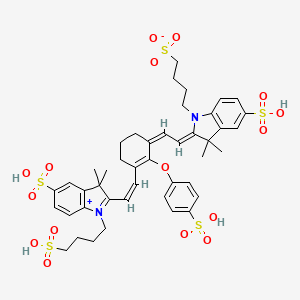
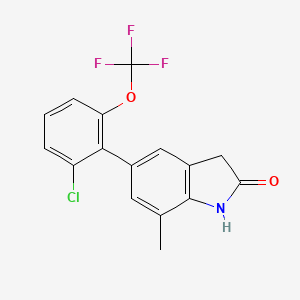
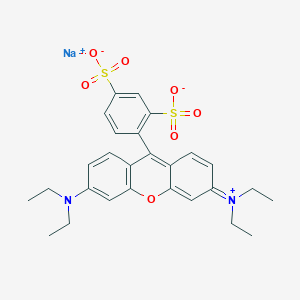
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)
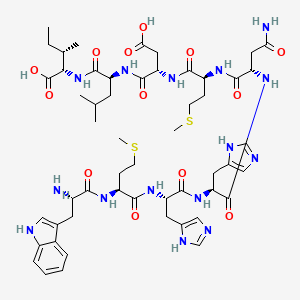
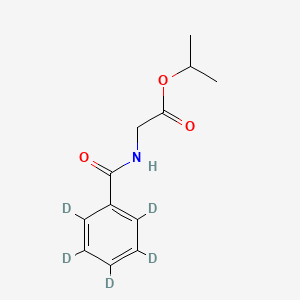
![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

